2-[3-(4-methoxyphenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]-N-(4-methylphenyl)acetamide
CAS No.: 847386-76-9
Cat. No.: VC5009738
Molecular Formula: C20H18N6O3
Molecular Weight: 390.403
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 847386-76-9 |
|---|---|
| Molecular Formula | C20H18N6O3 |
| Molecular Weight | 390.403 |
| IUPAC Name | 2-[3-(4-methoxyphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]-N-(4-methylphenyl)acetamide |
| Standard InChI | InChI=1S/C20H18N6O3/c1-13-3-5-14(6-4-13)22-17(27)11-25-12-21-19-18(20(25)28)23-24-26(19)15-7-9-16(29-2)10-8-15/h3-10,12H,11H2,1-2H3,(H,22,27) |
| Standard InChI Key | JGPGRRKRCUQUEU-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)NC(=O)CN2C=NC3=C(C2=O)N=NN3C4=CC=C(C=C4)OC |
Introduction
1. Introduction
2-[3-(4-methoxyphenyl)-7-oxo-3H,6H,7H-123triazolo[4,5-d]pyrimidin-6-yl]-N-(4-methylphenyl)acetamide is a heterocyclic compound containing a triazolopyrimidine core functionalized with methoxyphenyl and methylphenyl groups. Compounds containing triazolopyrimidine scaffolds are of significant interest in medicinal chemistry due to their diverse biological activities, including antimicrobial, antiviral, anti-inflammatory, and anticancer properties.
2. Structural Features
The compound's molecular structure includes:
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Triazolopyrimidine Core: A fused heterocyclic system combining a triazole and pyrimidine ring.
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Substituents:
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A 4-methoxyphenyl group at position 3 of the triazolopyrimidine ring.
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A 4-methylphenyl group attached via an acetamide linker at position 6.
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Functional Groups:
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A ketone group at position 7 of the triazolopyrimidine core.
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An amide group connecting the aromatic substituent.
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These features suggest potential for hydrogen bonding, π–π stacking interactions, and hydrophobic interactions in biological systems.
3. Synthesis Pathways
The synthesis of such compounds typically involves multistep reactions using readily available precursors. A plausible synthetic route could involve:
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Formation of the Triazolopyrimidine Core:
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Cyclization reactions between hydrazine derivatives and pyrimidine precursors under acidic or basic conditions.
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Functionalization:
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Introduction of the methoxyphenyl group via electrophilic substitution or coupling reactions.
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Attachment of the methylphenylacetamide moiety through amide bond formation using acylation reagents.
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Purification and Characterization:
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Techniques such as recrystallization or chromatography for purification.
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Characterization using spectroscopic methods (e.g., NMR, IR) and mass spectrometry to confirm structural integrity.
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4. Biological Activity
Compounds with similar scaffolds have shown:
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Antimicrobial Activity: Effective against bacterial and fungal strains by inhibiting enzymes or disrupting cell membranes.
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Anticancer Potential: Inhibition of kinases or other cellular targets involved in tumor growth.
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Anti-inflammatory Effects: Modulation of inflammatory pathways through enzyme inhibition (e.g., cyclooxygenase).
Further studies are needed to evaluate this compound's specific activity through in vitro and in vivo assays.
5. Applications
Given its structural features, this compound could be explored for:
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Drug Development:
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As a lead molecule for designing inhibitors targeting specific enzymes or receptors.
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Material Science:
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Potential use in organic electronics or as ligands in coordination chemistry.
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Biological Probes:
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As a tool for studying biological processes involving nucleic acid interactions or protein binding.
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